4-Methyl-3-oxopiperazine-1-carbonyl chloride
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Overview
Description
4-Methyl-3-oxopiperazine-1-carbonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxopiperazine-1-carbonyl chloride typically involves the reaction of 4-methylpiperazine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction can be represented as follows:
[ \text{4-Methylpiperazine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and it often includes steps for purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxopiperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 4-methyl-3-oxopiperazine and hydrochloric acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation Conditions: Condensation reactions are often carried out in the presence of a base or an acid catalyst.
Major Products Formed
Amides: Formed from the reaction with amines.
Alcohols and Thiols: Formed from substitution reactions with alcohols and thiols.
4-Methyl-3-oxopiperazine: Formed from hydrolysis.
Scientific Research Applications
4-Methyl-3-oxopiperazine-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxopiperazine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity makes it useful in the synthesis of various compounds, including amides and esters. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-oxopiperazine: A similar compound with a different substitution pattern on the piperazine ring.
4-Methyl-1-piperazinecarbonyl chloride: Another derivative of piperazine with similar reactivity.
Uniqueness
4-Methyl-3-oxopiperazine-1-carbonyl chloride is unique due to its specific substitution pattern and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C6H9ClN2O2 |
---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
4-methyl-3-oxopiperazine-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2/c1-8-2-3-9(6(7)11)4-5(8)10/h2-4H2,1H3 |
InChI Key |
POYMRPHGMPACFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)Cl |
Origin of Product |
United States |
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